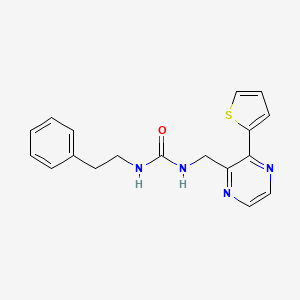![molecular formula C17H15BrN2O B2379378 3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-43-7](/img/structure/B2379378.png)
3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide” is an indole derivative . Indole derivatives have been reported to have diverse pharmacological activities . They have received attention from organic and medicinal chemists due to their resemblance to various protein structures .
Synthesis Analysis
The synthesis of indole derivatives has been explored extensively. Nature is a major source of indole scaffolds, but various classical and advanced synthesis methods for indoles have also been reported . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .Applications De Recherche Scientifique
Anticancer Properties : A study by Xiong et al. (2019) investigated tryptamine salicylic acid derivatives, similar in structure to 3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide, for their anticancer activities. These compounds showed significant antiproliferative activity against various cancer cell lines, indicating their potential as antitumor agents.
Synthesis for Medicinal Applications : The synthesis of Nilotinib, an antitumor agent, as described by Wang Cong-zhan (2009), involves a process related to the synthesis of 3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide. This highlights the relevance of such compounds in the development of pharmaceuticals.
Antipsychotic Agents : Research by Högberg et al. (1990) focused on similar benzamide derivatives for their potential as antipsychotic agents, demonstrating the versatility of these compounds in treating mental health disorders.
Anti-inflammatory Activity : A study by Kalsi et al. (1990) explored indolyl azetidinones, related to 3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide, for their anti-inflammatory properties, indicating potential applications in treating inflammatory diseases.
Supramolecular Gelators : Research on N-(thiazol-2-yl) benzamide derivatives by Yadav and Ballabh (2020) highlights the role of such compounds in forming supramolecular gels, which could have applications in materials science and drug delivery systems.
Heparanase Inhibitors : A novel class of benzamides, closely related to 3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide, was described by Xu et al. (2006) as inhibitors of heparanase, an enzyme involved in tumor metastasis and angiogenesis.
Propriétés
IUPAC Name |
3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c1-11-7-14-8-12(5-6-16(14)20-11)10-19-17(21)13-3-2-4-15(18)9-13/h2-9,20H,10H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCUIGLUMJDYSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2379296.png)
![Benzyl [[(S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B2379297.png)
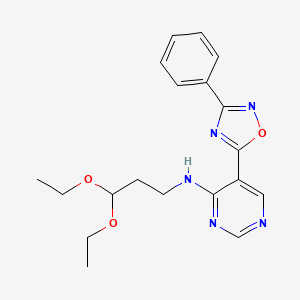
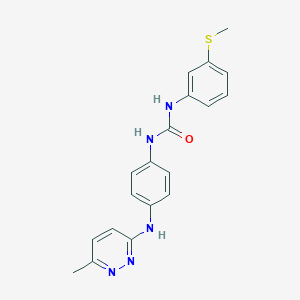
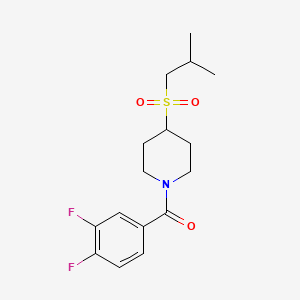
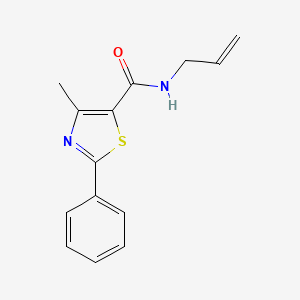
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2379304.png)
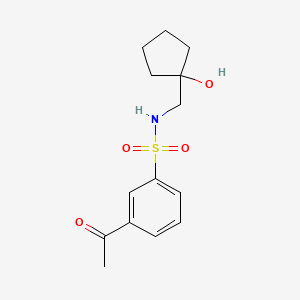
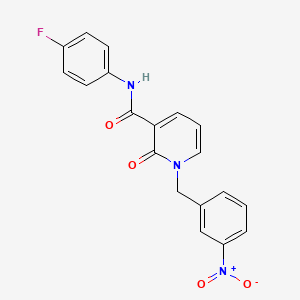
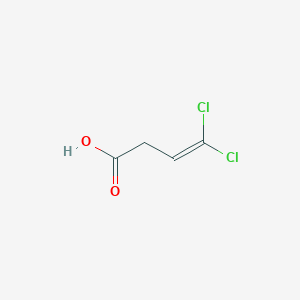
![2H,4H,6H-furo[3,4-c]pyrazol-6-one](/img/structure/B2379311.png)
![2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid](/img/structure/B2379312.png)
![N-[3-[2-(pyridin-2-ylamino)ethoxy]phenyl]acetamide](/img/structure/B2379314.png)
